molecular formula C4H6ClFO B14563641 4-Chloro-3-fluorobutan-2-one CAS No. 61779-44-0

4-Chloro-3-fluorobutan-2-one

Cat. No.: B14563641
CAS No.: 61779-44-0
M. Wt: 124.54 g/mol
InChI Key: JBBMDWXKQYCOOB-UHFFFAOYSA-N
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Description

4-Chloro-3-fluorobutan-2-one is an organic compound that belongs to the class of halogenated ketones It is characterized by the presence of both chlorine and fluorine atoms attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluorobutan-2-one can be achieved through several methods. One common approach involves the halogenation of butanone derivatives. For instance, starting with 3-fluorobutan-2-one, chlorination can be carried out using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluorobutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

4-Chloro-3-fluorobutan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluorobutan-2-one involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes in the target protein.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobutan-2-one: Lacks the fluorine atom, which may result in different reactivity and applications.

    3-Fluorobutan-2-one:

    4-Bromo-3-fluorobutan-2-one: Contains a bromine atom instead of chlorine, which can influence its reactivity and interactions.

Uniqueness

4-Chloro-3-fluorobutan-2-one is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. This dual halogenation can enhance its reactivity and make it suitable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

61779-44-0

Molecular Formula

C4H6ClFO

Molecular Weight

124.54 g/mol

IUPAC Name

4-chloro-3-fluorobutan-2-one

InChI

InChI=1S/C4H6ClFO/c1-3(7)4(6)2-5/h4H,2H2,1H3

InChI Key

JBBMDWXKQYCOOB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CCl)F

Origin of Product

United States

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